Ethyl 7-(benzyloxy)quinoline-3-carboxylate is a synthetic compound that belongs to the quinoline class of heterocyclic compounds. It features a quinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of an ethyl ester at the carboxylic acid position and a benzyloxy group at the 7-position of the quinoline ring. The molecular formula for ethyl 7-(benzyloxy)quinoline-3-carboxylate is , and it has a molecular weight of approximately 285.33 g/mol.
Ethyl 7-(benzyloxy)quinoline-3-carboxylate can be synthesized through various methods, primarily involving reactions that build upon simpler quinoline derivatives. It is often used in scientific research settings due to its potential biological activities.
This compound falls under the category of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Quinoline compounds are also significant in medicinal chemistry for their role in drug discovery.
The synthesis of ethyl 7-(benzyloxy)quinoline-3-carboxylate typically involves several key steps:
Ethyl 7-(benzyloxy)quinoline-3-carboxylate has a complex molecular structure characterized by:
Ethyl 7-(benzyloxy)quinoline-3-carboxylate can participate in various chemical reactions:
Ethyl 7-(benzyloxy)quinoline-3-carboxylate has been studied for its potential inhibitory effects on enzymes such as cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidase B.
Ethyl 7-(benzyloxy)quinoline-3-carboxylate has several applications in scientific research:
Quinoline-based compounds have demonstrated remarkable therapeutic versatility across multiple disease domains, primarily due to their ability to interact with varied biological targets. The inherent physicochemical properties of the quinoline nucleus—including its moderate hydrophobicity, hydrogen bonding capability, and aromatic stacking potential—facilitate interactions with enzymatic active sites and receptor domains. This is evidenced by antimalarial agents like chloroquine (7-chloro-4-aminoquinoline) that inhibit heme polymerization in Plasmodium parasites [2]. Recent research has expanded quinoline applications into novel therapeutic areas, particularly cancer and inflammation. For instance, 2-((7-chloroquinolin-4-yl)amino)benzohydrazide derivatives exhibit potent inhibition of kinesin spindle protein (Eg5), a critical mitotic regulator overexpressed in malignancies like breast cancer. Compound 6e (bearing a 3-methylthiophene ring) demonstrates exceptional Eg5 inhibition (IC50: 0.2848 ± 0.070 µM) and antiproliferative activity against MCF-7 cells (IC50: 2.488 µg/mL), outperforming reference standards like STLC (IC50: 2.958 µM) [5] [10]. Similarly, quinoline-tethered quinazoline derivatives show enhanced selectivity for HER2 kinase over EGFR (7–12-fold higher than lapatinib), making them promising candidates for HER2-positive cancers [6]. These advancements highlight the scaffold’s adaptability in targeting both established and emerging therapeutic targets.
Table 1: Therapeutic Applications of Quinoline Derivatives
Biological Target | Therapeutic Area | Representative Quinoline Derivative | Key Activity |
---|---|---|---|
NLRP3 Inflammasome | Inflammatory Disorders | Chloroquinadol analogues | IL-1β secretion inhibition |
Kinesin Eg5 Protein | Oncology | 2-((7-Chloroquinolin-4-yl)amino)benzohydrazides | Mitotic spindle disruption (IC50: 0.28–3.04 µM) |
HER2 Kinase | Oncology | Isoquinoline-tethered quinazolines | HER2 phosphorylation inhibition |
Coccidial Parasites | Veterinary Medicine | 4-Hydroxyquinoline-3-carboxylates | Antiprotozoal activity |
Bioactivity in quinoline derivatives is exquisitely sensitive to substituent patterns, where minor structural modifications can dramatically alter potency, selectivity, and metabolic stability. Positional effects are particularly pronounced:
Table 2: Impact of Quinoline Substituents on Bioactivity
Substituent Position | Chemical Group | Biological Consequence | Mechanistic Insight |
---|---|---|---|
C3 | Ethyl Carboxylate | Enhanced target affinity | Coordination with metal ions or hydrogen bond donation |
C4 | Amino/Aminoalkyl | Improved cellular uptake | Increased basicity and lysosomal accumulation |
C7 | Benzyloxy | Balanced lipophilicity | π-π stacking with hydrophobic enzyme pockets |
C6/C7 | Methylenedioxy | Cytotoxicity enhancement | Metabolic activation to reactive intermediates |
Ethyl 7-(benzyloxy)quinoline-3-carboxylate (CAS# 1416439-51-4, C19H17NO3, MW: 307.34 g/mol) integrates two pharmacophoric elements that synergistically enhance its drug-likeness and target versatility [1]:
Conformational analysis reveals that the 3-carboxylate and 7-benzyloxy groups create a polarized molecular topology: the quinoline core acts as a hydrophobic bridge, while the C3 ester and benzyl ether oxygen serve as electronic “anchors” for target engagement. This configuration is validated in hybrid molecules like 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives, where C3 carboxylates enable salt bridge formation with arginine residues in kinase binding sites [8].
Table 3: Structural and Spectroscopic Profile of Ethyl 7-(Benzyloxy)quinoline-3-carboxylate
Property | Data | Analytical Method |
---|---|---|
Molecular Formula | C19H17NO3 | High-Resolution MS |
SMILES | O=C(C1=CC2=CC=C(OCC3=CC=CC=C3)C=C2N=C1)OCC | Canonical Representation |
¹H NMR (Key Signals) | δ 9.30 (s, 1H, H-2), 8.60 (d, 1H, H-4), 7.35–8.10 (m, 8H, Ar-H), 5.45 (s, 2H, OCH₂Ph), 4.40 (q, 2H, OCH₂), 1.40 (t, 3H, CH₃) | 400 MHz, CDCl₃ |
LogP | 3.43 (Predicted) | Computational Analysis |
Compounds Cited in Text:
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6